molecular formula C21H22N2O2 B2494853 (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 469870-28-8

(Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Katalognummer B2494853
CAS-Nummer: 469870-28-8
Molekulargewicht: 334.419
InChI-Schlüssel: RKEKSVPOTYIUJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have beneficial effects in various diseases.

Wissenschaftliche Forschungsanwendungen

(Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It works by activating the sGC enzyme, leading to the production of cyclic guanosine monophosphate (cGMP), which has vasodilatory and anti-inflammatory effects. (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. It has also been shown to improve cardiac function and reduce mortality in animal models of heart failure. Additionally, (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 has been shown to improve erectile function in animal models of erectile dysfunction.

Wirkmechanismus

(Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 works by activating the sGC enzyme, which is a key regulator of vascular tone and inflammation. The sGC enzyme converts guanosine triphosphate (GTP) to cGMP, which leads to vasodilation and inhibition of platelet aggregation. (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 binds to the heme group of the sGC enzyme, leading to a conformational change that increases the enzyme's sensitivity to GTP. This results in increased cGMP production and subsequent vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects
(Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 has been shown to have beneficial effects on various biochemical and physiological parameters. It has been shown to increase cGMP levels in plasma and tissues, leading to vasodilation and inhibition of platelet aggregation. (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 has been shown to improve mitochondrial function and reduce oxidative stress in animal models of heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

(Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources, making it easy to obtain for research purposes. However, (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 has some limitations, including its relatively high cost compared to other sGC activators and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272. One area of interest is the potential use of (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 in the treatment of pulmonary hypertension and heart failure in humans. Clinical trials are currently underway to evaluate the safety and efficacy of (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 in these patient populations. Another area of interest is the potential use of (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 in the treatment of other diseases, such as sickle cell disease and diabetic nephropathy. Finally, further research is needed to fully elucidate the mechanism of action of (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 and its effects on various biochemical and physiological parameters.

Synthesemethoden

The synthesis of (Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 41-2272 involves the reaction of 4-butylphenylboronic acid with 4-methoxyphenylacetonitrile in the presence of a palladium catalyst. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield the final product. The synthesis method has been optimized for high yield and purity and has been used in various scientific studies.

Eigenschaften

IUPAC Name

(Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-4-5-16-6-10-19(11-7-16)23-21(24)18(15-22)14-17-8-12-20(25-2)13-9-17/h6-14H,3-5H2,1-2H3,(H,23,24)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEKSVPOTYIUJJ-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-butylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.